

# "physical and chemical properties of Delphinidin 3,5-diglucoside"

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Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

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# Delphinidin 3,5-diglucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Delphinidin 3,5-diglucoside** is a naturally occurring anthocyanin responsible for the deep red, purple, and blue pigmentation in a variety of fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant attention from the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Delphinidin 3,5-diglucoside**, detailed experimental protocols for its analysis, and an exploration of its modulation of key signaling pathways, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

## **Physical and Chemical Properties**

**Delphinidin 3,5-diglucoside** is a glycosylated form of the anthocyanidin delphinidin, with two glucose units attached at the 3 and 5 positions of the C-ring. This glycosylation enhances its stability and water solubility compared to its aglycone form.

## **General Properties**



Property	Value	Reference(s)
Synonyms	Hyacin, Delphoside, Aurobanin A	[1]
Appearance	Solid	[1]
Natural Sources	Punica granatum (Pomegranate), Crocus sieberi	[1][2]

**Chemical and Physical Data** 

Property	Value	Reference(s)
Molecular Formula	C27H31O17 <sup>+</sup>	[1]
Molecular Weight	627.5 g/mol	[1]
Melting Point	202 - 203 °C	[1]
Solubility	Soluble in polar solvents.	[3]
Stability	Stable in acidic conditions (pH < 3); degrades at neutral to alkaline pH, and with exposure to heat, light, and oxygen.	[3][4]

# **Spectral Data**



Technique	Wavelength (nm) / Shift (ppm)
UV-Vis (λmax)	~520-530 nm
<sup>13</sup> C NMR (MeOD-TFA, 100 MHz)	δ 170.7, 160.4, 159.8, 159.4, 157.4, 149.7, 147.4, 145.7, 144.3, 136.0, 118.2, 115.4, 113.6, 112.5, 103.6, 95.4, 79.0, 78.4, 75.1, 71.2, 62.5, 57.3
<sup>1</sup> H NMR (MeOD-TFA, 400 MHz)	δ 8.97 (s, 1H), 7.76 (s, 2H), 6.89 (d, J = 1.2 Hz, 1H), 6.72 (d, J = 2.0 Hz, 1H), 5.44 (d, J = 7.6 Hz, 1H), 3.89-4.10 (m, 1H), 3.84-3.89 (m, 1H), 3.72-3.74 (m, 1H), 3.61-3.66 (m, 1H), 3.43-3.46 (m, 1H)

# **Experimental Protocols Extraction and Purification from Plant Material**

This protocol outlines the extraction and purification of **Delphinidin 3,5-diglucoside** from a plant source, such as pomegranate peels, using solid-phase extraction (SPE).

Workflow for Extraction and Purification



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Caption: General workflow for the extraction and purification of **Delphinidin 3,5-diglucoside**.

#### Methodology:

• Extraction: Homogenize the plant material and extract with a solution of methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin.[5][6]



- Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.[5][6]
- Solid-Phase Extraction (SPE):
  - Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.[7][8]
  - Loading: Load the concentrated extract onto the conditioned cartridge. [7][8]
  - Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.[7][8]
  - Elution: Elute the purified **Delphinidin 3,5-diglucoside** from the cartridge using acidified methanol.[7][8]
- Solvent Removal: Remove the methanol from the eluate under vacuum to obtain the purified compound.

# Quantification by High-Performance Liquid Chromatography (HPLC)

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 μm particle size).[9]
- Mobile Phase: A gradient of two solvents is typically used:
  - Solvent A: Water with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or 5% formic acid).[8][9]
  - Solvent B: Acetonitrile with the same concentration of acid.[8][9]
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute the compound.[8]
- Flow Rate: Approximately 0.5-1.0 mL/min.[9]



- Detection: UV-Vis detector set at the maximum absorbance wavelength of Delphinidin 3,5-diglucoside (around 520-530 nm).
- Quantification: A calibration curve is generated using a certified reference standard of Delphinidin 3,5-diglucoside.[9]

## **Antioxidant Activity Assays**

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

#### Methodology:

- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of **Delphinidin 3,5-diglucoside** and a standard antioxidant (e.g., Trolox or ascorbic acid).
- Mix the sample or standard solution with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
- Calculate the percentage of radical scavenging activity and determine the IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

#### Methodology:

- Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.
- Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm).



- Add different concentrations of **Delphinidin 3,5-diglucoside** or a standard to the diluted ABTS radical solution.
- After a set incubation period, measure the absorbance.
- Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe<sup>3+</sup>-TPTZ) complex to the ferrous (Fe<sup>2+</sup>) form, which has an intense blue color.

#### Methodology:

- Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.[3]
- Warm the FRAP reagent to 37°C.
- Add the sample or a ferrous sulfate standard to the FRAP reagent.
- Incubate the mixture for a specific time (e.g., 4-6 minutes) at 37°C.[3]
- Measure the absorbance of the blue-colored complex at around 593 nm.
- Construct a standard curve using ferrous sulfate and express the results as FRAP values (in μM Fe<sup>2+</sup> equivalents).

## **Biological Activity and Signaling Pathways**

**Delphinidin 3,5-diglucoside** exhibits significant anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

## Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-



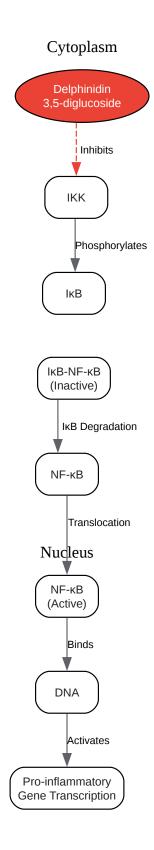




κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Delphinidin and its glycosides have been shown to inhibit this pathway.[9][10]

Inhibition of NF-κB Signaling by **Delphinidin 3,5-diglucoside** 





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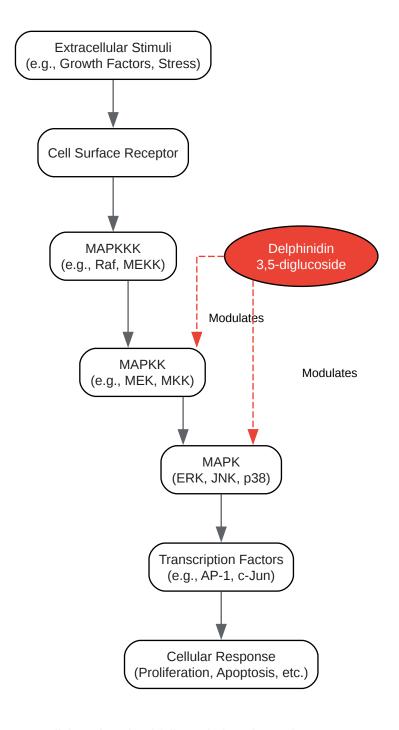
Caption: **Delphinidin 3,5-diglucoside** inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκB.

## **Modulation of the MAPK Signaling Pathway**

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Delphinidin has been shown to modulate the activity of these kinases, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2] [11][12]

Modulation of MAPK Signaling by **Delphinidin 3,5-diglucoside** 





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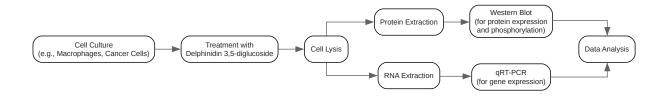
Caption: **Delphinidin 3,5-diglucoside** can modulate the MAPK signaling cascade at the level of MAPKK and MAPK, influencing cellular outcomes.

## **Experimental Workflow for Signaling Pathway Analysis**

The effects of **Delphinidin 3,5-diglucoside** on these signaling pathways can be investigated using techniques such as Western blotting and quantitative Real-Time PCR (qRT-PCR).



#### Workflow for Signaling Pathway Analysis



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Caption: Experimental workflow for analyzing the effects of **Delphinidin 3,5-diglucoside** on cellular signaling pathways.

#### Methodology:

- Cell Culture and Treatment: Culture appropriate cells and treat them with various concentrations of **Delphinidin 3,5-diglucoside** for a specified duration.[13][14]
- Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration.
   [13][14]
- SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[13][14]
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-p65, p-ERK, p-p38, p-JNK).[13][14][15]
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14]
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[13][14]



 Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13][16]

### Methodology:

- RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and reverse transcribe it into complementary DNA (cDNA).[17][18][19]
- qRT-PCR: Perform real-time PCR using primers specific for target genes (e.g., pro-inflammatory cytokines like TNF-α, IL-6) and a reference gene (e.g., GAPDH).[17][20][21]
- Data Analysis: Analyze the amplification data to determine the relative changes in gene expression using methods such as the  $\Delta\Delta$ Ct method.[17][18]

## Conclusion

**Delphinidin 3,5-diglucoside** is a promising natural compound with well-documented antioxidant and anti-inflammatory activities. This guide has provided a comprehensive overview of its physicochemical properties, detailed methodologies for its study, and insights into its molecular mechanisms of action. The information presented herein serves as a valuable resource for scientists engaged in the exploration and development of anthocyanin-based therapeutics. Further research into the bioavailability, metabolism, and clinical efficacy of **Delphinidin 3,5-diglucoside** is warranted to fully realize its therapeutic potential.

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